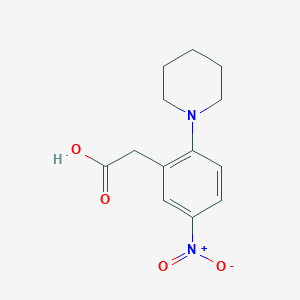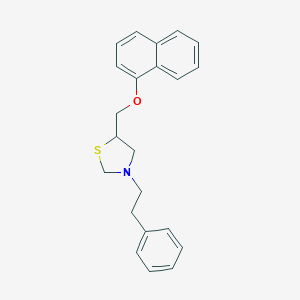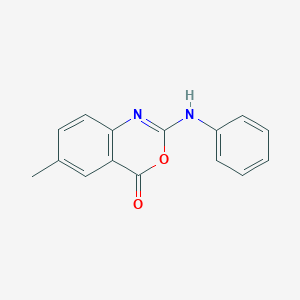![molecular formula C22H22N2O2 B258636 N-[1-(4-ethoxyphenyl)-2-phenylethyl]isonicotinamide](/img/structure/B258636.png)
N-[1-(4-ethoxyphenyl)-2-phenylethyl]isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(4-ethoxyphenyl)-2-phenylethyl]isonicotinamide, also known as NEPI, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. NEPI is a derivative of isonicotinamide and has been studied for its biological and pharmacological properties.
作用機序
The mechanism of action of N-[1-(4-ethoxyphenyl)-2-phenylethyl]isonicotinamide is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in inflammation and cancer growth. N-[1-(4-ethoxyphenyl)-2-phenylethyl]isonicotinamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins which are involved in inflammation. N-[1-(4-ethoxyphenyl)-2-phenylethyl]isonicotinamide has also been shown to inhibit the activity of various kinases involved in cancer growth.
Biochemical and Physiological Effects:
N-[1-(4-ethoxyphenyl)-2-phenylethyl]isonicotinamide has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of various cancer cell lines, reduce inflammation, and protect against neuronal damage. N-[1-(4-ethoxyphenyl)-2-phenylethyl]isonicotinamide has also been found to have antioxidant properties and can scavenge free radicals.
実験室実験の利点と制限
N-[1-(4-ethoxyphenyl)-2-phenylethyl]isonicotinamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to have potent biological activity. However, there are also limitations to its use. N-[1-(4-ethoxyphenyl)-2-phenylethyl]isonicotinamide has poor solubility in water, which can make it difficult to use in certain experiments. In addition, more research is needed to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for research on N-[1-(4-ethoxyphenyl)-2-phenylethyl]isonicotinamide. One area of interest is its potential applications in the treatment of cancer. N-[1-(4-ethoxyphenyl)-2-phenylethyl]isonicotinamide has been shown to inhibit the growth of various cancer cell lines, and more research is needed to determine its efficacy in vivo. Another area of interest is its potential applications in the treatment of neurodegenerative diseases. N-[1-(4-ethoxyphenyl)-2-phenylethyl]isonicotinamide has been shown to have neuroprotective effects, and more research is needed to determine its potential applications in the treatment of diseases such as Alzheimer's and Parkinson's.
合成法
N-[1-(4-ethoxyphenyl)-2-phenylethyl]isonicotinamide can be synthesized through a multi-step process involving the reaction of isonicotinamide with various reagents. One of the most common methods involves the reaction of isonicotinamide with 4-ethoxybenzaldehyde and phenylacetic acid in the presence of a catalyst.
科学的研究の応用
N-[1-(4-ethoxyphenyl)-2-phenylethyl]isonicotinamide has been studied extensively for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties. In addition, N-[1-(4-ethoxyphenyl)-2-phenylethyl]isonicotinamide has been shown to have potential applications in the field of neuroscience as it has been found to have neuroprotective effects.
特性
製品名 |
N-[1-(4-ethoxyphenyl)-2-phenylethyl]isonicotinamide |
|---|---|
分子式 |
C22H22N2O2 |
分子量 |
346.4 g/mol |
IUPAC名 |
N-[1-(4-ethoxyphenyl)-2-phenylethyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H22N2O2/c1-2-26-20-10-8-18(9-11-20)21(16-17-6-4-3-5-7-17)24-22(25)19-12-14-23-15-13-19/h3-15,21H,2,16H2,1H3,(H,24,25) |
InChIキー |
UNXYQDJUTSPTDJ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(CC2=CC=CC=C2)NC(=O)C3=CC=NC=C3 |
正規SMILES |
CCOC1=CC=C(C=C1)C(CC2=CC=CC=C2)NC(=O)C3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Isopropyl 4-[(3-phenylpropanoyl)amino]benzoate](/img/structure/B258554.png)
![2-(4-Isopropyl-3-methyl-phenoxy)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-acetamide](/img/structure/B258555.png)
![(6S)-7-(3-methoxyphenyl)-6,8-dimethyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B258561.png)
![2,4-dimethoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B258565.png)
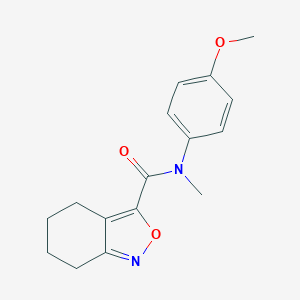
![7-Naphthalen-1-yloxy-5-phenyltetrazolo[1,5-c]pyrimidine](/img/structure/B258570.png)
![1-(4-fluorophenyl)-2-{[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B258571.png)
![methyl 2-[[(5Z)-5-benzylidene-4-oxo-1H-imidazol-2-yl]amino]benzoate](/img/structure/B258572.png)
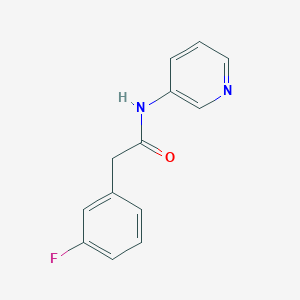
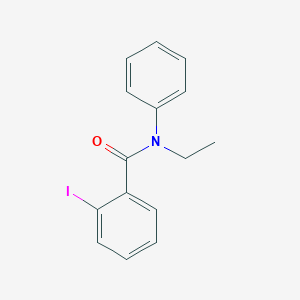
![1-[(4-Fluorophenyl)methyl]-3,7-dimethyl-8-(pyridin-2-ylmethoxy)purine-2,6-dione](/img/structure/B258581.png)
